N-(Propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide
Description
Properties
Molecular Formula |
C10H19N3O |
|---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
N-propan-2-yl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxamide |
InChI |
InChI=1S/C10H19N3O/c1-7(2)12-10(14)13-4-3-8-5-11-6-9(8)13/h7-9,11H,3-6H2,1-2H3,(H,12,14) |
InChI Key |
NDYCOZOMJNUSQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)N1CCC2C1CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide can be achieved through several methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups and provides good yields.
Another method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with amines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions . This method allows the synthesis of N-substituted pyrroles in good to excellent yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired purity, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the carboxamide group.
Scientific Research Applications
N-(Propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(Propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity . This inhibition can lead to various biological effects, such as the disruption of cellular processes and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Comparative Data for Target Compound and Reference Compound
Key Differences:
Structural Complexity: The target compound features a fused bicyclic pyrrolo-pyrrole system, whereas the reference compound contains a linear organophosphorus backbone with a thiolate group .
Functional Groups: The carboxamide group in the target compound contrasts with the phosphonothiolate group in the reference compound, suggesting divergent chemical reactivity (e.g., nucleophilic vs. electrophilic behavior) .
Molecular Weight : Despite similar molecular weights (197.28 vs. 195.19), the presence of phosphorus in the reference compound may influence its polarity and solubility .
Limitations of Comparison:
- No pharmacological, toxicological, or application data are available for either compound in the provided evidence.
- The reference compound belongs to a different chemical class (organophosphorus), limiting direct relevance to the carboxamide-based target compound.
- Physicochemical data gaps (e.g., solubility, stability) preclude deeper functional comparisons.
Biological Activity
N-(Propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide (also referred to as compound 1) is a member of the pyrrole family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
This compound has the molecular formula and features a complex fused ring system characteristic of pyrrole derivatives. Its structure includes a carboxamide functional group, which is crucial for its biological activity. The chemical structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the octahydropyrrolo framework followed by functionalization to introduce the propan-2-yl and carboxamide groups. The exact synthetic pathway can vary based on starting materials and desired yields.
Biological Activity
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including melanoma (SH-4) and keratinocytes (HaCaT). For instance, an IC50 value of approximately 44.63 µM was reported for SH-4 cells, indicating a promising level of cytotoxicity comparable to established chemotherapeutics like Carboplatin .
Mechanism of Action
The mechanism underlying the anticancer activity appears to involve apoptosis induction and cell cycle arrest in the S phase. Studies utilizing caspase assays confirmed that treatment with this compound leads to increased apoptosis in tumor cells .
Structure-Activity Relationship (SAR)
The SAR analysis of pyrrole derivatives has revealed that modifications at specific positions on the pyrrole ring can enhance biological activity. For instance, compounds with substitutions at the 3-position generally exhibit improved selectivity and potency against cancer cells . This suggests that further optimization of this compound could yield even more effective derivatives.
Comparative Biological Activity
A comparative analysis with other pyrrole derivatives shows that this compound stands out due to its unique structural features and resultant biological activities:
| Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | 44.63 | SH-4 (Melanoma) | Apoptosis induction |
| Carboplatin | 18.20 | SH-4 | DNA crosslinking |
| Temozolomide | 50.00 | SH-4 | DNA alkylation |
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical models:
- Pyrrolopyridines : A study found that pyrrolopyridines exhibited significant cytotoxic effects against various cancer cell lines, demonstrating similar mechanisms involving apoptosis and cell cycle modulation .
- Pyrrole Derivatives : Another investigation highlighted a series of novel pyrroles showing promising activity against HepG2 liver cancer cells, reinforcing the potential utility of pyrrole-based compounds in oncology .
Q & A
Q. What synthetic methodologies are most efficient for constructing the octahydropyrrolo[2,3-c]pyrrole core in N-(Propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide?
The aza-Cope-Mannich rearrangement is a robust method for synthesizing fused pyrrolidine systems. This tandem reaction combines a [3,3]-sigmatropic rearrangement with a Mannich cyclization, enabling stereoselective formation of the octahydropyrrolo[2,3-c]pyrrole scaffold. For example, cyclic amino alcohols can be converted into trans-fused products with >60% overall yield under mild conditions . Additionally, intramolecular cyclization strategies (e.g., using azomethine ylides) have been applied to generate related spiro-pyrrolidine derivatives, albeit with moderate yields (~23%) and diastereomer separation challenges .
Q. How can researchers validate the stereochemical purity of this compound after synthesis?
Stereochemical validation requires a combination of chiral chromatography (e.g., supercritical fluid chromatography, SFC) and NMR analysis . For instance, diastereomers of similar compounds have been separated using chiral SFC, followed by characterization via H-NMR and C-NMR to confirm stereochemistry . Reference standards (e.g., piracetam derivatives) listed in pharmaceutical guidelines may also aid in comparative analysis .
Q. What analytical techniques are critical for characterizing intermediates and final products?
Key techniques include:
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- Multinuclear NMR (e.g., H, C, F if applicable) to resolve structural and stereochemical features.
- FT-IR spectroscopy to confirm functional groups (e.g., carboxamide C=O stretches).
- X-ray crystallography for absolute configuration determination, as demonstrated in studies of analogous pyrrolidine derivatives .
Advanced Research Questions
Q. How can diastereoselectivity be optimized during the synthesis of this compound?
Diastereoselectivity depends on reaction conditions such as solvent polarity , temperature , and substrate rigidity . For example, the aza-Cope-Mannich reaction achieves high stereoselectivity due to restricted conformational freedom in cyclic amino alcohol substrates, preserving enantiomeric purity . In contrast, microwave-assisted reactions (e.g., at 100°C in methanol) may favor specific transition states, as seen in cycloaddition protocols yielding diastereomer ratios of 1:3 .
Q. What computational tools are effective for predicting the reactivity of intermediates in pyrrolidine-based syntheses?
Density Functional Theory (DFT) calculations can model transition states and predict regioselectivity. For example, DFT has been used to analyze pyranopyrazole derivatives, correlating electronic properties with experimental outcomes . Similarly, molecular docking studies may guide functionalization strategies for target biological activity.
Q. How should researchers address contradictions in reported yields for similar pyrrolidine syntheses?
Discrepancies often arise from variations in substrate purity , catalyst loading , or workup protocols . For instance, gram-scale syntheses of octahydropyrroloazepinones achieved 60% yields via optimized stepwise procedures , while smaller-scale reactions using unprotected amino acids yielded ~23% due to competing side reactions . Systematic parameter screening (e.g., solvent, temperature) is recommended to reconcile such data.
Q. What strategies are effective for scaling up the synthesis of this compound?
Scalability hinges on robust protecting group strategies and catalytic methods . The aza-Cope-Mannich approach is notable for scalability, with documented production of >10 g quantities via a five-step sequence . For microwave-assisted steps, transitioning from batch to flow reactors may improve reproducibility at larger scales .
Methodological Considerations
Q. How can researchers design experiments to resolve ambiguities in stereochemical assignments?
- Use NOESY/ROESY NMR to probe spatial proximity of protons in diastereomers.
- Synthesize enantiopure starting materials (e.g., Boc-protected amino acids) to track stereochemical outcomes .
- Employ vibrational circular dichroism (VCD) for chiral centers inaccessible via X-ray .
Q. What are the pitfalls in interpreting mass spectrometry data for pyrrolidine derivatives?
Common issues include:
- In-source fragmentation leading to misinterpretation of parent ions.
- Isotopic interference in halogen-containing analogs (e.g., bromine adducts in related compounds) .
- Adduct formation (e.g., sodium/potassium) requiring high-resolution correction.
Tables for Key Data
Table 1. Comparison of Synthetic Routes for Pyrrolidine Scaffolds
| Method | Yield | Stereoselectivity | Scalability | Key Reference |
|---|---|---|---|---|
| Aza-Cope-Mannich | 60% | High (trans) | >10 g | |
| Intramolecular Cyclization | 23% | Moderate (1:3 dr) | <1 g | |
| Microwave-Assisted | 23–60% | Variable | Pilot scale |
Table 2. Analytical Techniques for Structural Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
